molecular formula C30H24N2O2 B2758660 (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE CAS No. 304669-23-6

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE

カタログ番号: B2758660
CAS番号: 304669-23-6
分子量: 444.534
InChIキー: BSYJJAFCADZFOP-XHQRYOPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2E)-3-Phenyl-N-{4'-[(2E)-3-Phenylprop-2-enamido]-[1,1'-Biphenyl]-4-yl}prop-2-enamide is a bis-aryl enamide featuring a biphenyl scaffold symmetrically substituted with two (2E)-3-phenylprop-2-enamide groups. Key structural characteristics include:

  • Biphenyl core: Provides rigidity and conjugation, enhancing π-π stacking interactions.
  • E-configuration: Both enamide double bonds adopt the trans geometry, minimizing steric hindrance and stabilizing the planar structure.

Molecular Formula: C₃₀H₂₄N₂O₂
Molar Mass: 444.52 g/mol
Synthesis Insights: While direct synthesis data for this compound is unavailable, analogous enamide syntheses involve condensation reactions between acyl chlorides and amines or use of propionic anhydride for acylation (e.g., as seen in and ).

特性

IUPAC Name

(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c33-29(21-11-23-7-3-1-4-8-23)31-27-17-13-25(14-18-27)26-15-19-28(20-16-26)32-30(34)22-12-24-9-5-2-6-10-24/h1-22H,(H,31,33)(H,32,34)/b21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJJAFCADZFOP-XHQRYOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction between (E)-3-phenylprop-2-enoyl chloride and 4-aminobiphenyl under basic conditions to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with (E)-3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism of action of (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.

類似化合物との比較

Key Observations:

Structural Diversity: The target compound’s biphenyl scaffold distinguishes it from monoaryl analogs. This increases molecular rigidity and may improve binding selectivity in biological systems.

Electron-donating groups (OCH₃, benzyloxy) in and increase solubility in polar solvents.

Bioactivity Implications :

  • While direct bioactivity data for the target compound is absent, analogs with halogen or methoxy substituents are frequently explored as enzyme inhibitors or antimicrobial agents.
  • The biphenyl structure may mimic natural ligands in protein-binding pockets, a strategy used in drug design.

生物活性

(2E)-3-Phenyl-N-{4'-[(2E)-3-phenylprop-2-enamido]-[1,1'-biphenyl]-4-yl}prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple phenyl groups and an enamide linkage. Its IUPAC name reflects this complexity:

  • IUPAC Name : (2E)-3-phenyl-N-{4'-[(2E)-3-phenylprop-2-enamido]-[1,1'-biphenyl]-4-yl}prop-2-enamide

The molecular formula is C₃₁H₃₁N₂O, indicating a high degree of aromaticity which may contribute to its biological properties.

Synthesis

The synthesis of (2E)-3-phenyl-N-{4'-[(2E)-3-phenylprop-2-enamido]-[1,1'-biphenyl]-4-yl}prop-2-enamide typically involves several steps:

  • Formation of the Prop-2-enamide Backbone : This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride.
  • Introduction of the Biphenyl Group : Utilizing Friedel-Crafts alkylation or similar methods to attach the biphenyl moiety.
  • Final Assembly : Combining all components to yield the final compound through coupling reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including those overexpressing mutant forms of EGFR. In vitro assays demonstrated that it exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index.

Cell Line IC50 (µM) Selectivity
H1975 (EGFR L858R/T790M)0.179High
A431 (EGFR WT)1.373Low

The mechanism by which (2E)-3-phenyl-N-{4'-[(2E)-3-phenylprop-2-enamido]-[1,1'-biphenyl]-4-yl}prop-2-enamide exerts its effects is believed to involve:

  • Receptor Binding : The compound may bind to specific receptors involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways such as PI3K/Akt and MAPK, which are crucial for tumor growth and metastasis.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Models :
    • In a xenograft model using mice implanted with H1975 cells, treatment with the compound resulted in significant tumor reduction compared to controls.
    • Histological analysis revealed reduced proliferation markers in treated tumors.
  • Study on Selectivity :
    • A comparative study highlighted that the compound's selectivity for mutant EGFR over wild-type EGFR could be attributed to its unique structural features that favor binding to the mutant form.

Q & A

How can researchers optimize the synthesis of (2E)-3-phenyl-N-{4'-[(2E)-3-phenylprop-2-enamido]-[1,1'-biphenyl]-4-yl}prop-2-enamide to improve yield and purity?

Answer:
Synthesis optimization involves:

  • Stepwise coupling : Begin with separate preparation of biphenyl and enamide intermediates to reduce steric hindrance during final coupling .
  • Reaction conditions : Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive functional groups. Reflux in anhydrous solvents like DMF or THF for 8–12 hours ensures complete amide bond formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane followed by recrystallization from 2-propanol to isolate high-purity product (>95% by HPLC) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify regiochemistry of enamide groups and biphenyl linkages. Key signals include vinyl protons (δ 6.8–7.4 ppm, doublets) and aromatic carbons (δ 125–140 ppm) .
  • HPLC-MS : Confirm molecular weight (expected [M+H]+^+: ~535.6 g/mol) and monitor purity using C18 reverse-phase columns with acetonitrile/water mobile phases .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) if recrystallization yields suitable crystals .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Purity variations : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis) before biological assays .
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. For example, conflicting IC50_{50} values in cancer studies may stem from differences in ATP concentrations in kinase assays .
  • Structural analogs : Compare activity with derivatives lacking biphenyl or enamide groups to isolate pharmacophore contributions .

What strategies are recommended for designing structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with modified phenyl rings (e.g., electron-withdrawing groups like -NO2_2 or electron-donating groups like -OCH3_3) to assess electronic effects on target binding .
  • Bioisosteric replacement : Replace the biphenyl moiety with naphthyl or heteroaromatic systems to evaluate steric and hydrophobic interactions .
  • Functional assays : Pair SAR data with computational docking (e.g., AutoDock Vina) to correlate activity changes with predicted binding modes at target sites (e.g., kinase domains) .

What methodological approaches are effective for studying the compound’s stability under physiological conditions?

Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; hydrolytic cleavage of enamide bonds is a common instability .
  • Metabolic studies : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Quench reactions with acetonitrile and analyze by UPLC-QTOF .
  • Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., exposure to UV-Vis light for 48 hours) .

How can computational modeling enhance understanding of this compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with EGFR or PARP) over 100 ns trajectories to identify key binding residues (e.g., hydrogen bonds with Asp831 in EGFR) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability or toxicity .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (Caco-2), hepatic clearance, and plasma protein binding .

What experimental controls are essential for validating target engagement in cellular assays?

Answer:

  • Negative controls : Include analogs with inactive enamide groups (e.g., saturated propionamide) to rule out non-specific effects .
  • Competitive inhibition : Co-treat cells with a known inhibitor (e.g., gefitinib for kinase targets) to confirm on-target activity via IC50_{50} shifts .
  • Genetic knockdown : Use siRNA against the proposed target (e.g., AKT1) to assess dependency of the compound’s effect .

How should researchers address low solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS containing 0.1% Tween-80 or cyclodextrin derivatives .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance cellular uptake .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。